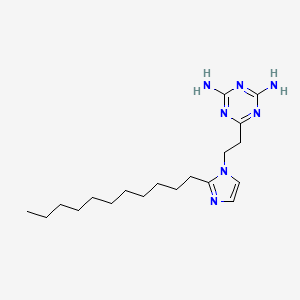

![molecular formula C6H10ClNO3 B1346035 Ethyl 2-[(2-chloroacetyl)amino]acetate CAS No. 41602-50-0](/img/structure/B1346035.png)

Ethyl 2-[(2-chloroacetyl)amino]acetate

概述

描述

Ethyl 2-[(2-chloroacetyl)amino]acetate, also known as ethyl glycinate chloroacetate, is a chemical compound with the molecular formula C6H10ClNO3 and a molecular weight of 179.6 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-chloroacetyl)amino]acetate typically involves the reaction of ethyl glycinate with chloroacetyl chloride. The general procedure includes cooling amino esters to -10°C before treating them with a solution of bromoacetyl chloride and potassium carbonate in a mixture of dichloromethane and water. The resulting solution is allowed to warm up to room temperature and stirred for 16 hours. After the reaction, the mixture is extracted with dichloromethane, and the organic extracts are washed with brine, dried over magnesium sulfate, and filtered before being concentrated .

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using sulfonyl chloride as a chlorination reagent. The process involves adding ethyl acetoacetate into a reactor, cooling it to -5 to 10°C, and then dropwise adding sulfonyl chloride. The temperature is then raised to 20-25°C for 4 hours. After the reaction, the mixture is vacuumized to remove residual acidic gas, and the residues are distilled at reduced pressure to obtain the final product .

化学反应分析

Types of Reactions: Ethyl 2-[(2-chloroacetyl)amino]acetate undergoes various chemical reactions, including nucleophilic substitution, condensation, and hydrolysis.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.

Condensation: The compound can undergo condensation reactions with amines to form amide derivatives.

Hydrolysis: Hydrolysis of this compound can be achieved using aqueous acids or bases, leading to the formation of corresponding carboxylic acids and amines.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted amides.

Condensation: Formation of amide derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

科学研究应用

Ethyl 2-[(2-chloroacetyl)amino]acetate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用机制

The mechanism of action of ethyl 2-[(2-chloroacetyl)amino]acetate involves its reactivity with nucleophiles due to the presence of the chloroacetyl group. This reactivity allows it to form various derivatives through nucleophilic substitution and condensation reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their biological activities .

相似化合物的比较

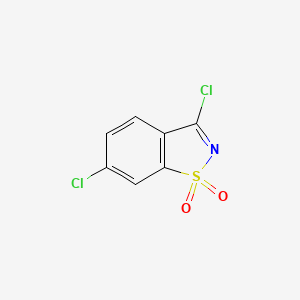

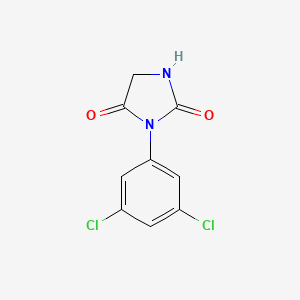

Ethyl 2-[(2-chloroacetyl)amino]acetate can be compared with other similar compounds such as:

Ethyl cyanoacetate: Used in similar nucleophilic substitution and condensation reactions.

Chloroacetyl chloride: A common reagent for introducing the chloroacetyl group in organic synthesis.

Ethyl acetoacetate: Used as a starting material in the synthesis of various derivatives.

Uniqueness: this compound is unique due to its specific reactivity profile, allowing it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

属性

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-2-11-6(10)4-8-5(9)3-7/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHWWBSVIZYONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961837 | |

| Record name | 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41602-50-0 | |

| Record name | Glycine, N-(2-chloroacetyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041602500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Chloroacetyl)glycine ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。